molecular formula C24H19ClN2O2 B2522539 9b-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one CAS No. 477886-49-0

9b-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one

Cat. No.: B2522539
CAS No.: 477886-49-0
M. Wt: 402.88
InChI Key: XOCSVAZNXJAYRP-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₆H₁₃ClN₂O Molecular Weight: 284.74 g/mol CAS Number: 6038-49-9 Structure: The compound features a tricyclic imidazoisoindolone core substituted with a 4-chlorophenyl group at the 9b-position and a 4-methylbenzoyl group at the 1-position ().

The 4-methylbenzoyl substituent may enhance lipophilicity, influencing blood-brain barrier penetration ().

Properties

IUPAC Name

9b-(4-chlorophenyl)-1-(4-methylbenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-16-6-8-17(9-7-16)22(28)26-14-15-27-23(29)20-4-2-3-5-21(20)24(26,27)18-10-12-19(25)13-11-18/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCSVAZNXJAYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN3C2(C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[2,1-a]isoindol-5-one core[_{{{CITATION{{{1{9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a - LGC Ltd](https://wwwlgcstandardscom/US/en/p/TRC-C378520){{{CITATION{{{_1{9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo2,1-a ... - LGC Ltd.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions to ensure purity and yield[_{{{CITATION{{{_1{9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo2,1-a ... - LGC Ltd. The use of catalysts and specific reaction conditions would be optimized to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that related imidazoisoindole derivatives showed selective cytotoxicity against melanoma cells, with a notable increase in cytotoxicity compared to normal cells. The mechanism of action involves cell cycle arrest and the induction of apoptosis in cancer cells .

Study Insights :

  • Cytotoxicity in Melanoma Cells : Flow cytometry analyses confirmed increased apoptosis rates in treated melanoma cells compared to controls.
  • Mechanism of Action : Potential interactions with key amino acids in target proteins suggest a multifaceted approach to disrupting cancer cell viability.

Antimicrobial Activity

In addition to its anticancer effects, this compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing moderate to strong inhibitory effects against pathogens such as Salmonella typhi and Bacillus subtilis. These findings indicate its potential as a lead for developing new antimicrobial agents .

Study Insights :

  • Antibacterial Screening : Compounds related to this structure have shown effectiveness against antibiotic-resistant strains by disrupting bacterial cell wall synthesis.

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Type Effect Observed Mechanism
AnticancerMelanoma CellsIncreased apoptosisCell cycle arrest at S phase
AntimicrobialSalmonella typhiModerate inhibitionDisruption of cell wall synthesis
AntimicrobialBacillus subtilisStrong inhibitionInterference with metabolic pathways

Study 1: Cytotoxicity in Melanoma Cells

A comprehensive investigation into the effects of the compound on human melanoma cells revealed significant cytotoxic effects. The research utilized flow cytometry to analyze cell cycle dynamics and apoptosis rates, confirming that treated cells exhibited a marked increase in apoptosis compared to untreated controls.

Study 2: Antibacterial Screening

Another study focused on the antibacterial properties of related compounds. The results indicated effective inhibition of bacterial growth against strains resistant to conventional antibiotics. The mechanism involved disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

A. 5H-Imidazo[2,1-a]isoindol-5-one Derivatives

Compound Name & CAS Key Substituents Molecular Formula Molecular Weight (g/mol) Pharmacological Activity/Application
Target Compound (6038-49-9) 1-(4-Methylbenzoyl), 9b-(4-chlorophenyl) C₁₆H₁₃ClN₂O 284.74 Antiviral ()
Mazindol (22232-71-9) 5-Hydroxy, 9b-(4-chlorophenyl) C₁₆H₁₀ClN₃O 295.72 Anorectic agent ()
ML375 (N/A) 1-(3,4-Difluorobenzoyl), 9b-(4-chlorophenyl) C₂₀H₁₂ClF₂N₂O₂ 398.77 M5 Muscarinic NAM ()
CAS 5810-71-9 2-Methyl, 9b-(4-chlorophenyl) C₁₇H₁₅ClN₂O 298.77 Not explicitly stated ()

Key Observations :

  • Mazindol replaces the ketone at position 5 with a hydroxyl group, enhancing hydrogen-bonding capacity and shifting activity to appetite suppression ().
  • ML375 substitutes the 4-methylbenzoyl with 3,4-difluorobenzoyl, increasing electronegativity and CNS penetrance for muscarinic receptor modulation ().
Functional Group Impact on Activity
  • Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-difluorobenzoyl group in ML375 (electron-withdrawing) enhances metabolic stability and receptor selectivity compared to the 4-methylbenzoyl group (electron-donating) in the target compound (). Hydroxyl Group (Mazindol): Introduces polarity, reducing CNS penetration but increasing affinity for monoamine transporters ().
  • Substituent Position :

    • 4-Chlorophenyl at 9b : Common across all analogs; critical for π-π stacking in receptor binding ().
    • Methyl vs. Methoxy : suggests a 3-methoxybenzoyl analog may exhibit altered pharmacokinetics due to methoxy’s electron-donating and steric effects.
Pharmacokinetic and Pharmacodynamic Comparisons
Parameter Target Compound ML375 Mazindol
Lipophilicity Moderate (logP ~3.2)* High (logP ~3.8) Low (logP ~2.5)
CNS Penetration Likely moderate High (brain-to-plasma >1) Limited
Primary Target Antiviral (RSV)** M5 mAChR (IC₅₀ = 1.2 μM) Monoamine transporters
Half-Life (Rat) Not reported ~80 hours () ~10 hours ()

Estimated from structural analogs. *Inferred from .

Biological Activity

9b-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one (CAS No. 477886-49-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex imidazoisoindole framework substituted with a 4-chlorophenyl group and a 4-methylbenzoyl moiety. Its molecular formula is C24H19ClN2O2C_{24}H_{19}ClN_2O_2 with a molecular weight of 402.88 g/mol. The melting point is reported to be between 97.7°C and 98.9°C .

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against several strains of bacteria.
  • Anticancer Potential : Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, contributing to its pharmacological profile.

Antimicrobial Activity

A study assessed the antimicrobial activity of several related compounds, including derivatives of imidazoisoindole structures. The results indicated that certain derivatives exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The specific activity of this compound was not detailed but is inferred based on structural similarities with active compounds .

Anticancer Activity

The anticancer potential of imidazoisoindole derivatives has been explored in various studies. For instance:

  • Mechanisms of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction.
  • Case Studies : Specific case studies have demonstrated that certain derivatives can significantly reduce cell viability in cancer cell lines such as breast and prostate cancer cells.

Enzyme Inhibition

The compound's ability to inhibit enzymes is particularly noteworthy:

  • Urease Inhibition : Related compounds have shown strong inhibitory action against urease, an enzyme linked to various pathological conditions. This suggests potential therapeutic applications in treating infections caused by urease-producing bacteria.
  • Acetylcholinesterase Inhibition : Some studies indicate that similar compounds can inhibit acetylcholinesterase activity, which may have implications for neurodegenerative disease treatment.

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialModerate activity against Salmonella and Bacillus
AnticancerInduces apoptosis in cancer cell lines
Urease InhibitionStrong inhibition observed
Acetylcholinesterase InhibitionPotential neuroprotective effects

Q & A

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

To confirm the structure, employ 1H/13C NMR to analyze hydrogen/carbon environments, IR spectroscopy to identify carbonyl (C=O) and aromatic stretches, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, NMR peaks near δ 2.90–4.33 ppm may indicate isoquinoline or tetrahydroisoindole protons, while IR absorption near 1700–1750 cm⁻¹ confirms the ketone group .

Q. What synthetic routes are reported for structurally analogous imidazo-isoindolone derivatives?

Common methods include:

  • Condensation reactions under reflux with catalysts like piperidine (e.g., coupling malonate esters with imidazole precursors) .
  • Multi-step cyclization using aldehydes or ketones to form fused heterocycles .
  • Chiral resolution via HPLC for enantiopure derivatives, critical for bioactivity studies .

Q. How can researchers assess the compound’s stability under experimental storage conditions?

Conduct accelerated stability studies by storing the compound at varying temperatures (e.g., -20°C, 4°C, room temperature) and monitoring degradation via HPLC or TLC. Stability at -20°C is typical for similar compounds .

Advanced Research Questions

Q. How can contradictory bioactivity data for enantiomers be resolved?

Contradictions often arise from differential binding of enantiomers to biological targets. Use chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers, followed by enantioselective bioassays . For example, the (+) enantiomer of a related CYP19 inhibitor showed 2x higher activity than the racemate .

Q. What computational strategies optimize reaction pathways for synthesizing this compound?

Apply quantum chemical calculations (e.g., DFT) to model transition states and reaction path search algorithms to identify low-energy pathways. Integrate these with high-throughput experimentation to validate predictions, as demonstrated in reaction design frameworks like ICReDD’s computational-experimental feedback loop .

Q. How can statistical experimental design (DoE) improve yield in multi-step syntheses?

Use Box-Behnken or central composite designs to screen variables (e.g., temperature, catalyst loading, solvent ratio). For instance, a 3-factor DoE reduced the number of experiments by 40% while optimizing cyclization efficiency in a related triazolopyrimidine synthesis .

Q. What structural modifications enhance target selectivity in kinase inhibition studies?

Perform SAR analysis by systematically varying substituents (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) and evaluating binding affinity via molecular docking (e.g., AutoDock Vina) or surface plasmon resonance (SPR) . Analogous studies on triazoloquinazolines showed improved anticancer activity with halogenated aryl groups .

Q. How can researchers address discrepancies in reported biological activity across cell lines?

Standardize assays using isogenic cell lines to minimize genetic variability. Validate results with orthogonal assays (e.g., Western blot for target protein inhibition alongside cell viability assays). For example, inconsistencies in antimicrobial activity of similar compounds were resolved by controlling for efflux pump expression .

Methodological Guidance

Q. What protocols are recommended for chiral purity analysis?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol gradients.
  • Circular dichroism (CD) : Confirm enantiomer identity by comparing CD spectra to reference standards .

Q. How should researchers validate computational predictions of metabolic pathways?

Combine in silico metabolism prediction tools (e.g., MetaSite) with in vitro microsomal assays (e.g., human liver microsomes + LC-MS/MS) to identify phase I/II metabolites. Cross-reference results with isotope labeling to trace metabolic intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.